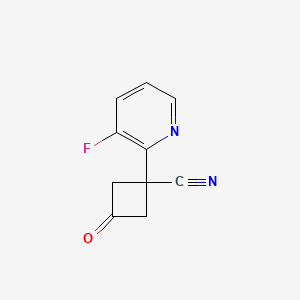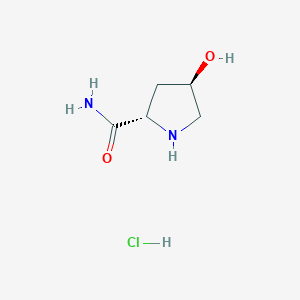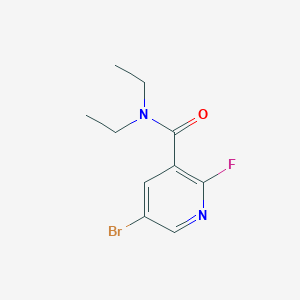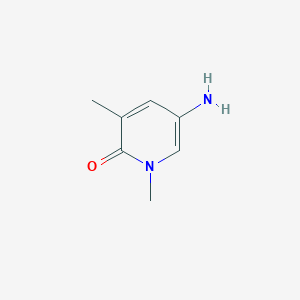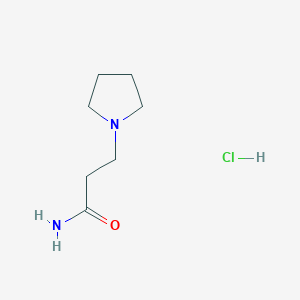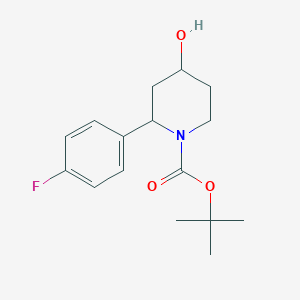
tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
Tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate (TBMDPC) is an important organic compound that has a wide range of applications in science and technology. It is a colorless, crystalline solid with a molecular weight of 208.2 g/mol. It is a versatile reagent that is used in a number of synthetic processes and is also used as a building block for the synthesis of other compounds. TBMDPC has been studied extensively in recent years, and its applications range from the synthesis of pharmaceuticals and agrochemicals to the development of materials for medical devices.
Aplicaciones Científicas De Investigación
Synthesis and Application in Anticancer Drug Development
An important application of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate derivatives is in the synthesis of small molecule anticancer drugs. A specific derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, has been synthesized through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound serves as a crucial intermediate for drugs targeting the PI3K/AKT/mTOR signaling pathway, which is significant in cell growth and survival, making it a desired target for cancer therapeutics. Despite the development of many antitumor drugs, the resistance problem persists, necessitating the ongoing development of new inhibitors. The tert-butyl 4-formyl derivative is highlighted for its potential in overcoming drug resistance issues and has been used in the development of drugs for depression, cerebral ischemia, and as a potential analgesic (Zhang, Ye, Xu, & Xu, 2018).
Intermediates for Polyhydroxylated Piperidines
Another noteworthy application is the synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a common intermediate for various polyhydroxylated piperidines. This synthesis is reported in six steps starting from Garner's aldehyde, with key steps including diastereoselective nucleophilic addition and intramolecular cyclization. The intermediate is pivotal for the synthesis of 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, L-fagomycin, and related analogs, showcasing its relevance in the development of therapeutics and biological studies (Ramalingam, Bhise, Show, & Kumar, 2012).
Chemical Transformations and Structural Studies
Further research into tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate derivatives explores their chemical transformations and the development of new synthetic methodologies. Studies have detailed the synthesis and characterization of such derivatives, leading to insights into their structural and chemical properties, which are instrumental in the development of new compounds with potential applications in material science and medicinal chemistry. These investigations provide a foundation for the understanding and application of these compounds in various scientific fields, from drug development to new material synthesis (Moskalenko & Boev, 2014); (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Propiedades
IUPAC Name |
tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFKXCKHZQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



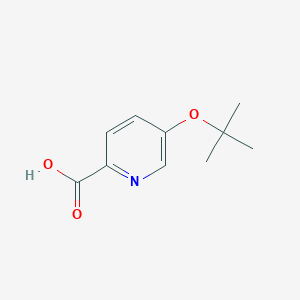
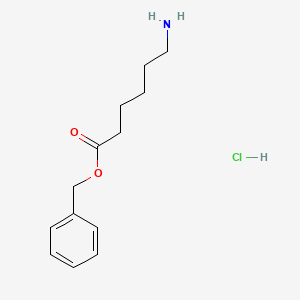
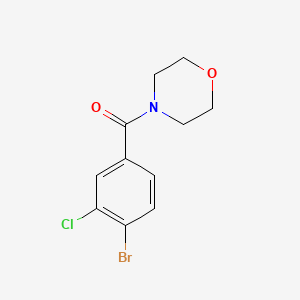
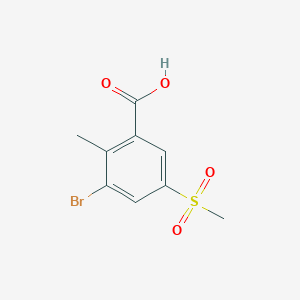

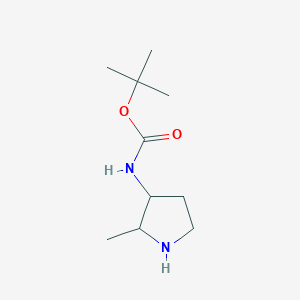
![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)
